molecular formula C11H18N2O2 B019699 1-Boc-4-cyanopiperidine CAS No. 91419-52-2

1-Boc-4-cyanopiperidine

Cat. No. B019699
CAS RN: 91419-52-2
M. Wt: 210.27 g/mol
InChI Key: UQADQTBQNVARAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994196B2

Procedure details

Isonipecotic acid amide (Tokyo Chemical Industry CO., LTD., 2.1 g) was dissolved in methylene chloride (50 ml). The mixture was cooled to 0° C., pyridine (4 ml) and trifluoroacetic acid anhydride (5.6 ml) were added, and the mixture was stirred for 8 hr. After completion of the reaction, a saturated aqueous sodium hydrogencarbonate solution was added, and the mixture was extracted with methylene chloride. The organic layer was washed with water, and dried. The solvent was evaporated under reduced pressure. The obtained residue was dissolved in diethyl ether (34 ml) and cooled to 0° C. A 2N aqueous sodium hydroxide solution (34 ml) was added di-tert-Butyl bicarbonate (7.2 g) dissolved in diethyl ether (10 ml) was added, and the mixture was stirred at room temperature for 12 hr. After completion of the reaction, the reaction mixture was partitioned by adding water. The organic layer was washed with water, and dried. The solvent was evaporated under reduced pressure to give 4-cyanopiperidine-1-carboxylic acid tert-butyl ester (3.1 g, yield 88%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=O)[CH2:3][CH2:2]1.N1[CH:15]=[CH:14][CH:13]=CC=1.FC(F)(F)[C:18]([O:20]C(=O)C(F)(F)F)=[O:19].[C:29](=O)([O-])O.[Na+]>C(Cl)Cl>[C:14]([O:20][C:18]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]#[N:7])[CH2:3][CH2:2]1)=[O:19])([CH3:13])([CH3:15])[CH3:29] |f:3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5.6 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in diethyl ether (34 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
A 2N aqueous sodium hydroxide solution (34 ml) was added di-tert-Butyl bicarbonate (7.2 g)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether (10 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned
ADDITION
Type
ADDITION
Details
by adding water
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.